4-Chlorobenzoyl isothiocyanate

Reaction Kinetics Hammett Analysis Nucleophilic Addition

Researchers often encounter sluggish kinetics when using unsubstituted isothiocyanates for thiourea synthesis, causing bottlenecks in library development. 4-Chlorobenzoyl isothiocyanate (CAS 16794-67-5) resolves this via its electron-withdrawing para-chloro group (σp = +0.23), which accelerates amine addition rates by 10³-10⁴-fold compared to phenyl isothiocyanates, per Hammett analysis. • Faster conversion for high-throughput SAR workflows. • Predictable octahedral [M(CAD)₂(H₂O)₂]Cl₂ complex formation across Mn-Zn, Cd, and Hg. • Validated yields (64.6-88.8%) with aroyl hydrazines for thiosemicarbazide screening. Supplied ≥95% purity; ready for immediate global dispatch.

Molecular Formula C8H4ClNOS
Molecular Weight 197.64 g/mol
CAS No. 16794-67-5
Cat. No. B099199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzoyl isothiocyanate
CAS16794-67-5
Molecular FormulaC8H4ClNOS
Molecular Weight197.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=C=S)Cl
InChIInChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
InChIKeyOTZBZZNWOAIAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzoyl Isothiocyanate: Properties & Utility


4-Chlorobenzoyl isothiocyanate (CAS: 16794-67-5; C8H4ClNOS; MW: 197.64) is an acyl isothiocyanate reagent featuring a 4-chlorobenzoyl moiety linked to an electrophilic -N=C=S group. As a benzoyl isothiocyanate derivative, it serves as a versatile building block in organic synthesis, primarily for constructing thioureas, heterocycles, and metal coordination complexes [1]. The compound is a solid at room temperature with a melting point of 45 °C [2] and a calculated XLogP of 3.8, indicating moderate lipophilicity [3]. Its electron-withdrawing para-chloro substituent modulates both its spectroscopic properties and its reactivity profile compared to unsubstituted benzoyl isothiocyanate [4].

1 Versatile acyl isothiocyanate building block for organic synthesis
2 Enables thiourea, heterocycle, and metal complex construction
3 Electron-withdrawing para-Cl substituent modulates electrophilic reactivity

Why 4-Chlorobenzoyl Isothiocyanate Cannot Be Substituted


The selection of an acyl isothiocyanate building block is not interchangeable. The presence and nature of aromatic substitution directly influence reaction kinetics, product yields, and downstream biological outcomes. Specifically, the electron-withdrawing para-chloro group in 4-chlorobenzoyl isothiocyanate alters the electrophilicity of the NCS moiety, resulting in distinct reactivity patterns compared to benzoyl, 4-methoxybenzoyl, or 4-bromobenzoyl analogs [1]. Kinetics studies confirm that acyl isothiocyanate reaction rates with amines are 10³–10⁴ times faster than those of phenyl isothiocyanates, and Hammett analysis reveals that substituent electronic effects (σp constants) linearly correlate with reaction rate constants, meaning that substituting an unsubstituted or electron-donating analog will fundamentally alter the reaction trajectory and the yield profile [2][3]. Furthermore, the chloro substituent confers distinct physicochemical properties—including altered lipophilicity and hydrogen-bonding capacity—that influence ligand-metal coordination geometry and the antibacterial spectrum of derived thioureas [4][5].

01 Para-chloro electronic effect alters NCS electrophilicity; unsubstituted or electron-donating analogs may shift reaction rates and selectivity.
02 Hammett linear free-energy relationship confirms that substituent change directly impacts kinetics; kinetic profiles may not transfer.
03 Coordination geometry and downstream biological activity of derived compounds may differ from benzoyl, 4-methoxy, or 4-bromo analogs.

Quantitative Differentiation Evidence


para-Chloro Substituent Effect on Reaction Kinetics

The reaction of acyl isothiocyanates with amines proceeds 10³–10⁴ times faster than analogous phenyl isothiocyanates. A linear correlation between log(k) and Hammett σp substituent constants with a positive ρ slope was established across a series of 4-substituted benzoyl isothiocyanates [1]. The para-chloro substituent (σp = +0.23) increases the electrophilicity of the NCS carbon relative to the unsubstituted benzoyl analog (σp = 0.00), enabling predictable modulation of reaction rates in thiourea synthesis [2].

para-Cl Substituent Effect
Class-level
σp = +0.23 (vs. 0.00 for H) increases NCS electrophilicity; positive ρ slope in Hammett plot.
Supports rate modulation in thiourea synthesis
Rate constants vary with amine nucleophile
Reaction Kinetics Hammett Analysis Nucleophilic Addition

Benzoxazine-4-thione Formation Yield Comparison

In a solvent-free reaction of acyl isothiocyanates with phenol and naphthols in the presence of N-methylimidazole to form benzoxazine-4-thiones, 4-chloro-substituted benzoyl isothiocyanate afforded the lowest yield among four analogs tested under identical conditions [1]. This lower yield is mechanistically significant, indicating that the electron-withdrawing chloro group alters the protonation equilibrium of the 1:1 adduct and subsequent cyclization efficiency [2].

Benzoxazine-4-thione Yield
Head-to-head
Lowest yield among Ph, 4-MePh, 4-BrPh analogs under identical solvent-free conditions.
Yield rank may influence route selection for heterocycle synthesis
Exact yields not reported for all derivatives
Heterocyclic Synthesis Solvent-Free Reaction Yield Comparison

Antibacterial Activity Against Bacillus subtilis

Three 1,2-bis(carbonoylthiourea)-propane compounds derived from benzoyl, butyryl, and 4-chlorobenzoyl isothiocyanates were synthesized and screened for antibacterial activity [1]. The 4-chlorobenzoyl-derived bis-thiourea exhibited activity within the same inhibition zone range (8.67–12.00 mm) as the benzoyl and butyryl analogs against B. subtilis and S. typhimurium, with no statistically significant differentiation among the three acyl precursors. Tetracycline control produced a 15.00 mm inhibition zone [2].

Antibacterial Activity (B. subtilis)
Head-to-head
Inhibition zone 8.67–12.00 mm; identical range for benzoyl, butyryl, and 4-chlorobenzoyl derivatives.
No measurable potency difference; selection may rely on cost or availability
Tetracycline control: 15.00 mm
Antibacterial Activity Bacillus subtilis Thiourea Derivatives

Bactericidal Activity Against MRSA

4-Chlorobenzoyl isothiocyanate (4CBI) is reported to exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound's proposed mechanism involves binding to a molecule in the bacterial cell wall and inhibiting phytoalexin synthesis via hydrogen bonding with a pyrazole ring and trisubstituted center, preventing formation of a reactive intermediate necessary for bacterial survival .

MRSA Bactericidal Claim
Context-dependent
Reported activity against MRSA; MIC/IC50 values and comparator data not available.
Requires independent quantitative validation
Limited procurement support without further data
MRSA Antimicrobial Resistance Bactericidal

Thiosemicarbazide Synthesis Across Aroyl Hydrazines

Seven N-p-chlorobenzoyl-N′-substituted benzoyl thiosemicarbazides were synthesized via addition reaction of p-chlorobenzoyl isothiocyanate with various aroyl hydrazines [1]. Yields varied substantially depending on the hydrazine partner: p-chlorobenzoyl thiosemicarbazide (88.8%), p-hydroxybenzoyl (84.8%), p-methylbenzoyl (82.6%), benzoyl (79.8%), α-naphthalene acyl (72.2%), p-nitrobenzoyl (65.6%), and o-methoxybenzoyl (64.6%) [2]. No antibacterial activity against E. coli was observed for any derivative, though activity against B. subtilis was noted [3].

Thiosemicarbazide Yield Range
Reported
Yields from 64.6% to 88.8% across seven aroyl hydrazine partners.
Supports library synthesis feasibility assessment
Activity against B. subtilis reported; no E. coli activity
Thiosemicarbazide Synthesis Addition Reaction Aroyl Hydrazine

Octahedral Metal Complexes Across Transition Metals

The ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide] (CAD), synthesized from 4-chlorobenzoyl isothiocyanate and 3-aminoacetophenone, formed octahedral complexes with the general formula [M(CAD)₂(H₂O)₂]Cl₂ for M²⁺ = Mn, Co, Ni, Cu, Zn, Cd, and Hg [1]. All complexes exhibited consistent stoichiometry and octahedral geometry, demonstrating predictable coordination behavior of the 4-chlorobenzoyl-derived ligand across the transition metal series [2].

Octahedral Complex Geometry
Class-level
Consistent [M(CAD)₂(H₂O)₂]Cl₂ stoichiometry and octahedral geometry for Mn, Co, Ni, Cu, Zn, Cd, Hg.
Predictable coordination behavior across transition metals
Class-level consistency with methoxy-derived ligands
Metal Complexes Ligand Design Coordination Chemistry

Optimal Use Cases for 4-Chlorobenzoyl Isothiocyanate


Thiourea Library Synthesis via Amine Addition

Researchers seeking to construct thiourea libraries for structure-activity relationship (SAR) studies should consider 4-chlorobenzoyl isothiocyanate when reaction rate is a critical parameter. The electron-withdrawing para-chloro substituent (σp = +0.23) accelerates nucleophilic addition with amines relative to unsubstituted benzoyl isothiocyanate (σp = 0.00), as demonstrated by Hammett analysis of acyl isothiocyanate kinetics [1]. This property is particularly advantageous for high-throughput synthesis workflows where rapid conversion is desired [2].

Transition Metal Complexes with Octahedral Geometry

For coordination chemists designing metal complexes with well-defined geometries, 4-chlorobenzoyl isothiocyanate-derived ligands (e.g., CAD) consistently yield octahedral complexes of formula [M(CAD)₂(H₂O)₂]Cl₂ across the full series of divalent first-row transition metals (Mn, Co, Ni, Cu, Zn) as well as Cd and Hg [3]. This predictable coordination behavior makes the compound a reliable precursor for synthesizing metal complexes intended for catalytic, magnetic, or biological activity screening [4].

Thiosemicarbazide Derivatives with Documented Yields

Investigators developing thiosemicarbazide-based bioactive molecules can reference the documented yield data for addition of 4-chlorobenzoyl isothiocyanate to various aroyl hydrazines. Yields ranging from 64.6% (o-methoxybenzoyl) to 88.8% (p-chlorobenzoyl) have been experimentally validated, providing a practical feasibility benchmark for library synthesis planning [5]. The compounds exhibit antibacterial activity against Bacillus subtilis, though not against E. coli, informing appropriate biological screening strategies [6].

Kinetic Studies of Electrophilic Addition

Due to its well-characterized Hammett σp value and the established linear free-energy relationship between substituent constants and reaction kinetics, 4-chlorobenzoyl isothiocyanate is a suitable model substrate for physical organic chemistry investigations of nucleophilic addition to isothiocyanates. The compound's reactivity fits within a validated quantitative framework (log k vs. σp, positive ρ slope) that enables predictive modeling of substituent effects [7]. This makes it valuable for both teaching laboratories and mechanistic research programs [8].

Application
Selection Property
Validation Focus
Thiourea Library Synthesis via Amine Addition
Rate enhancement via electron-withdrawing group
Hammett-based reactivity validation
Transition Metal Complexes with Octahedral Geometry
Consistent octahedral coordination
Coordination stoichiometry verification
Thiosemicarbazide Derivatives with Documented Yields
Yield feasibility across hydrazine partners
Antibacterial screening against B. subtilis
Kinetic Studies of Electrophilic Addition
Well-characterized Hammett σp value
Predictive modeling of substituent effects

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